![molecular formula C23H25NO B1201704 Curryangine CAS No. 25488-37-3](/img/structure/B1201704.png)
Curryangine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Curryangine is represented by the SMILES string:Cc1cc2c3ccccc3n3c2c2c1OC1(C)CCC(C2C1)C3(C)C
. This indicates the arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule. The molecular weight of Curryangine is 331.45 g/mol .
Aplicaciones Científicas De Investigación
Neuroprotective Potential : Mahanimbine, a major carbazole alkaloid from Murraya koenigii, has demonstrated neuroprotective effects against lipopolysaccharides (LPS)-induced neuronal deficits and antioxidant potentials in mice brain (Azahan et al., 2019).
Anti-inflammatory and Anti-neoplastic Effects : Curcumin, a yellow pigment in turmeric (also used in curry powder), is known for its anti-inflammatory and anti-neoplastic properties. It has been studied for its potential in treating chronic diseases like arthritis, inflammatory bowel disease, Alzheimer's, and various cancers (Fadus et al., 2016).
Antiplasmodial Activity : The compound curryangin, derived from Murraya koenigii, was found to have promising antiplasmodial potential, indicating its possible use in combating malaria (Nalli et al., 2017).
Anticoagulant Properties : Curcumin has been shown to have anticoagulant properties, potentially aiding in the prevention of thrombosis (Kim et al., 2012).
Antioxidant Effects : Girinimbine, another carbazole alkaloid from curry leaves, has demonstrated gastroprotective effects against ethanol-induced peptic ulcers, mainly through its anti-inflammatory and antioxidant mechanisms (Mohan et al., 2020).
Anti-diabetic Activity : Curry leaves have shown hypoglycemic and antihyperglycemic activity in diabetic rats, supporting their traditional use in managing diabetes (Yadav et al., 2002).
Antiviral Properties : Curcumin has been found to inhibit the infectivity of enveloped viruses, including the influenza virus, by disrupting the integrity of viral membranes (Chen et al., 2013).
Propiedades
IUPAC Name |
3,13,13,17-tetramethyl-21-oxa-12-azahexacyclo[10.7.1.12,17.05,20.06,11.014,19]henicosa-1,3,5(20),6,8,10-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSWCORASQDCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-Currayangine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Curryangine | |
CAS RN |
25488-37-3 | |
Record name | (±)-Currayangine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 °C | |
Record name | (±)-Currayangine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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